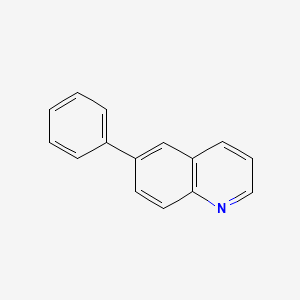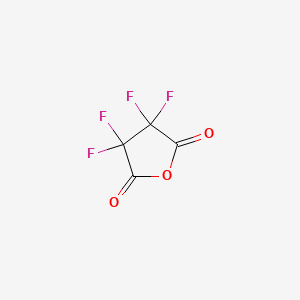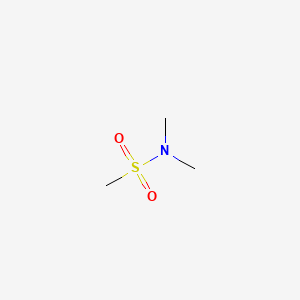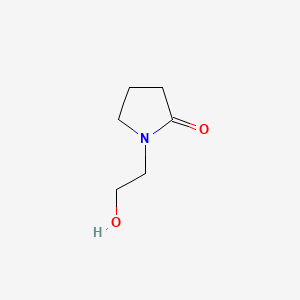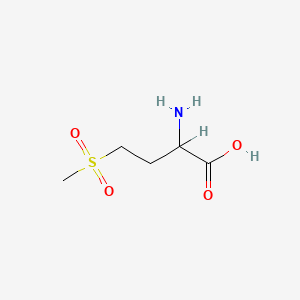
DL-蛋氨酸砜
描述
DL-Methionine sulfone, also known as DL-2-Amino-4-(methylsulfonyl)butanoic acid, is a sulfur-containing amino acid derivative. It is a structural analog of methionine, an essential amino acid involved in protein synthesis and various metabolic processes. The compound has a molecular formula of C5H11NO4S and a molecular weight of 181.21 g/mol .
科学研究应用
DL-Methionine sulfone has several scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein structure and function, particularly in the context of oxidative stress and protein folding.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of animal feed supplements to enhance the nutritional value of feed
作用机制
Target of Action
DL-Methionine sulfone primarily targets the enzyme Catalase . Catalase is a common enzyme found in nearly all living organisms exposed to oxygen. It serves to protect cells from the toxic effects of hydrogen peroxide by catalyzing its decomposition into water and oxygen .
Mode of Action
DL-Methionine sulfone interacts with its target, Catalase, by decomposing hydrogen peroxide into water and oxygen . This interaction helps to protect cells from the toxic effects of hydrogen peroxide .
Biochemical Pathways
DL-Methionine sulfone is involved in the biochemical pathway related to the decomposition of hydrogen peroxide . By decomposing hydrogen peroxide into water and oxygen, DL-Methionine sulfone helps to neutralize the harmful effects of hydrogen peroxide, thereby protecting cells from oxidative damage .
Result of Action
The primary result of DL-Methionine sulfone’s action is the decomposition of hydrogen peroxide into water and oxygen . This action helps to protect cells from the toxic effects of hydrogen peroxide, thereby contributing to cellular health and function .
Action Environment
The action of DL-Methionine sulfone is influenced by various environmental factors. For instance, the presence of hydrogen peroxide in the cellular environment is a key factor that determines the need for the action of DL-Methionine sulfone Additionally, the stability and efficacy of DL-Methionine sulfone may be affected by factors such as pH, temperature, and the presence of other molecules in the environment
准备方法
Synthetic Routes and Reaction Conditions: DL-Methionine sulfone can be synthesized through the oxidation of DL-methionine. The process involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium. The reaction typically proceeds under controlled temperature and pH conditions to ensure complete oxidation of the sulfur atom to the sulfone group .
Industrial Production Methods: In industrial settings, the production of DL-methionine sulfone involves large-scale oxidation processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the oxidation reaction. The product is then purified through crystallization and filtration techniques to obtain high-purity DL-methionine sulfone .
化学反应分析
Types of Reactions: DL-Methionine sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
DL-Methionine: The parent compound, involved in protein synthesis and various metabolic processes.
DL-Methionine sulfoxide: An intermediate oxidation product of methionine.
L-Methionine sulfone: The L-isomer of methionine sulfone, with similar properties but different stereochemistry
Uniqueness: DL-Methionine sulfone is unique due to its complete oxidation state, which imparts distinct chemical properties compared to its analogs. Its stability and reactivity make it valuable in various chemical and biological applications .
属性
IUPAC Name |
2-amino-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875588 | |
| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-10-0 | |
| Record name | (±)-Methionine sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Methionine sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, S,S-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-methionine S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFONE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5503K54L0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Methionine sulfone interact with enzymes involved in methionine metabolism?
A2: While DL-Methionine sulfone itself doesn't appear to be a direct substrate for L-methionine gamma-lyase from Pseudomonas ovalis, this enzyme exhibits activity towards various methionine derivatives. [] This suggests that modifications to the sulfone group might influence its interaction with enzymes involved in methionine metabolism. Further research is needed to explore the potential of DL-Methionine sulfone as a substrate or inhibitor for other enzymes in this pathway.
Q2: Are there any known antagonistic effects of DL-Methionine sulfone on the utilization of other amino acids?
A3: Studies have explored potential antagonistic effects between D-amino acids and related compounds in lactic acid bacteria, including the influence of DL-Methionine sulfone and oxidized casein on the utilization of D-methionine. [] This highlights the complex interplay between different forms of amino acids and their derivatives in bacterial metabolism, warranting further research into the specific mechanisms involved.
Q3: What is known about the metabolism and excretion of DL-Methionine sulfone in mammals?
A4: Research on the metabolism of DL-Methionine sulfone in rats has been conducted, providing insights into its fate within a mammalian system. [] Understanding the metabolic pathways and excretion profiles of this compound is crucial for assessing its potential impact on living organisms and the environment.
Q4: How has DL-Methionine sulfone been studied using spectroscopic techniques?
A5: Electron paramagnetic resonance (EPR) spectroscopy has been employed to investigate the effects of gamma radiation on DL-Methionine sulfone single crystals. [] This technique provides valuable information about the formation and behavior of free radicals induced by radiation, shedding light on the compound's stability and potential reactivity under such conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



